2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
Description
This compound belongs to the 1,2,4-triazole-based acetohydrazide family, characterized by a sulfanyl-linked triazole core and a hydrazide-imine moiety. Key structural features include:
- Triazole ring substitutions: A 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 4 of the 1,2,4-triazole ring.
- Sulfanyl-acetohydrazide bridge: Connects the triazole core to an (E)-configured imine group, which is further substituted with a 1-methyl-1H-pyrrol-2-yl methylidene moiety. This pyrrole group introduces steric and electronic complexity, likely impacting solubility and target interactions .
Synthetic routes for analogous compounds typically involve cyclocondensation of thiosemicarbazides with substituted carboxylic acids, followed by Schiff base formation with aldehydes or ketones . While specific data for this compound are sparse, its structural analogs have been characterized using techniques like FTIR (confirming C=O, C=N, and S–H stretches) and X-ray crystallography (validated via SHELXL ).
Properties
Molecular Formula |
C24H24N6O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H24N6O3S/c1-29-13-7-10-19(29)15-25-26-22(31)16-34-24-28-27-23(30(24)18-8-5-4-6-9-18)17-11-12-20(32-2)21(14-17)33-3/h4-15H,16H2,1-3H3,(H,26,31)/b25-15+ |
InChI Key |
WFWQPZQCDGXCLE-MFKUBSTISA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. Starting with phenylacetic acid hydrazide , condensation with carbon disulfide in ethanolic potassium hydroxide yields potassium phenylacetyl dithiocarbazate . Subsequent reaction with 3,4-dimethoxyphenyl isothiocyanate forms the thiosemicarbazide derivative. Alkaline cyclization of this intermediate (e.g., using 2M NaOH at 80°C for 6 hours) generates 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
Key Reaction Conditions:
Introduction of the Sulfanyl Group
The sulfanyl (-S-) bridge is introduced via nucleophilic substitution. The thiol group of the triazole intermediate reacts with 2-chloroacetohydrazide in dimethyl sulfoxide (DMSO) under inert atmosphere. Cs₂CO₃ is used as a base to deprotonate the thiol, facilitating the displacement of chloride.
Optimization Note:
-
Prolonged reaction times (>12 hours) or elevated temperatures (>60°C) lead to side products, necessitating rigorous thin-layer chromatography (TLC) monitoring.
Condensation with 1-Methyl-1H-Pyrrole-2-Carbaldehyde
The final step involves Schiff base formation between the hydrazide and 1-methyl-1H-pyrrole-2-carbaldehyde . Refluxing equimolar amounts in ethanol with glacial acetic acid as a catalyst for 4–6 hours yields the target compound.
Purification:
Mechanistic Insights into Key Reactions
Cyclization of Thiosemicarbazides
The alkaline cyclization proceeds via deprotonation of the thiosemicarbazide’s -NH group, followed by intramolecular nucleophilic attack of the sulfur on the adjacent carbonyl carbon. This forms the triazole ring with concomitant release of hydrogen sulfide.
Spectroscopic Evidence:
Sulfanyl Group Incorporation
The SN2 mechanism is supported by the inversion of configuration observed in chiral analogs. Kinetic studies show second-order dependence on [thiol] and [alkyl halide], consistent with a bimolecular process.
Optimization of Reaction Conditions
Solvent and Base Selection
-
Solvent : DMSO outperforms DMF or THF due to superior solubility of intermediates.
-
Base : Cs₂CO₃ gives higher yields (78%) compared to K₂CO₃ (65%) or NaH (52%) in sulfanylations.
Temperature and Time
-
Cyclization : Optimal at 80°C for 6 hours (yield: 75%). Lower temperatures (60°C) result in incomplete reactions, while higher temperatures (>90°C) cause decomposition.
-
Schiff Base Formation : Ethanol reflux (78°C) for 5 hours balances yield and purity. Prolonged heating (>8 hours) induces imine isomerization.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.3 (s, 1H, triazole-H), δ 7.6–6.8 (m, 8H, aromatic), δ 3.8 (s, 6H, OCH₃) |
| ¹³C NMR | δ 167.2 (C=O), δ 152.1 (C=N), δ 56.1 (OCH₃) |
| IR | 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C), 2550 cm⁻¹ (S-H, pre-cyclization) |
Chromatographic Purity
Challenges and Alternative Routes
Byproduct Formation
Green Chemistry Approaches
Recent efforts replace DMSO with cyclopentyl methyl ether (CPME), reducing toxicity. Yields remain comparable (72% vs. 78% in DMSO).
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazoles.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding to understand its mechanism of action at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with signaling pathways by binding to receptors, leading to altered cellular responses. This can result in the inhibition of cell proliferation in cancer cells or the disruption of fungal cell membrane integrity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) enhance antifungal activity but reduce solubility compared to electron-donating groups (e.g., methoxy in the target compound) .
Pharmacological and Physicochemical Profiling
Bioactivity Similarity Indexing
However, its pyrrole-methylidene group may confer unique target specificity compared to analogs with simpler aryl substituents .
Lipinski’s Rule Compliance
Like ’s pyrazol-3-one derivatives, the target compound adheres to Lipinski’s Rule (molecular weight <500, LogP <5), ensuring oral bioavailability. However, the sulfanyl group may increase polar surface area, affecting membrane permeability .
Metabolic Stability
Compounds with methoxy/pyrrole groups (e.g., target compound and ) exhibit slower hepatic clearance due to reduced cytochrome P450 interactions compared to chlorinated derivatives () .
Crystallographic and Spectroscopic Comparisons
- X-ray Diffraction: Analogous structures (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded networks stabilizing the imine configuration .
- FTIR Data : Consistent C=O stretches (~1700 cm⁻¹) and C=N vibrations (~1520 cm⁻¹) confirm structural integrity across analogs .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a triazole ring, which is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
- Molecular Formula : C29H31N5O3S
- Molecular Weight : 514.62 g/mol
- IUPAC Name : 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess moderate to significant antibacterial and antifungal activities. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against various pathogens .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. For example, compounds similar to the one have demonstrated effectiveness against various cancer cell lines. In particular, studies have shown that certain triazole-thione derivatives can inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cells with IC50 values indicating moderate potency . The specific compound discussed may exhibit similar activities due to its structural characteristics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler hydrazones and triazole derivatives. The characterization often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical purification methods for this compound?
- Methodology :
- Step 1 : Begin with condensation of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde under reflux in ethanol or dimethylformamide (DMF) .
- Step 2 : Use catalytic agents (e.g., acetic acid) to facilitate Schiff base formation. Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. Which characterization techniques are essential to confirm structural integrity and purity?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hydrazone geometry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H absence) .
- Elemental Analysis : Validate C, H, N, S content (deviation <0.4% acceptable) .
Q. How to design an in vitro assay to evaluate antimicrobial activity?
- Protocol :
- Step 1 : Use standardized microbial strains (e.g., E. coli, S. aureus, C. albicans) in broth microdilution assays .
- Step 2 : Prepare compound dilutions (1–256 µg/mL) in DMSO/saline. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Step 3 : Measure minimum inhibitory concentration (MIC) after 24-hour incubation. Validate results with colony-forming unit (CFU) counts .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Approach :
-
Factor 1 : Compare substituent effects (e.g., methoxy vs. halogen groups) using analogs (Table 1) .
-
Factor 2 : Standardize assay conditions (pH, inoculum size) to minimize variability .
-
Factor 3 : Validate target engagement via enzymatic assays (e.g., kinase inhibition) to confirm mechanism .
Table 1: Structural Analogs and Activity Trends
Compound Substituents Biological Activity (MIC, µg/mL) Source 3,4-Dimethoxyphenyl (Target Compound) E. coli: 32; S. aureus: 64 4-Fluorophenyl analog E. coli: 16; S. aureus: 32 Nitrophenyl analog E. coli: 64; S. aureus: 128
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Methods :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase or human topoisomerase II .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability .
- ADMET Prediction : SwissADME to estimate LogP (<3.5), bioavailability (≥0.55), and cytochrome P450 interactions .
Q. How to design structure-activity relationship (SAR) studies using structural analogs?
- Workflow :
- Step 1 : Synthesize derivatives with varied substituents (e.g., halogens, methoxy, nitro) on the triazole and pyrrole moieties .
- Step 2 : Test analogs in parallel assays (e.g., cytotoxicity, antimicrobial). Use hierarchical clustering to group activity profiles .
- Step 3 : Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with bioactivity .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported across literature?
- Root Causes :
- Solvent Polarity : Lower yields in ethanol vs. DMF due to poor solubility of intermediates .
- Catalyst Optimization : Trials with p-toluenesulfonic acid (0.5–2 mol%) improve condensation efficiency .
- Mitigation : Use design of experiments (DoE) to optimize temperature (60–80°C), solvent ratio, and catalyst loading .
Methodological Innovations
Q. Can AI-driven platforms enhance reaction optimization for this compound?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
